2-Nitro-3-(piperidin-1-yl)aniline
Description
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-nitro-3-piperidin-1-ylaniline |
InChI |
InChI=1S/C11H15N3O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8,12H2 |
InChI Key |
NADISAHJKHXYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-nitro-3-(piperidin-1-yl)aniline exhibits promising anticancer properties. It has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS) in tumor cells. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The compound interacts with specific biological targets, such as cyclophilin D, which plays a crucial role in cellular functions and has implications in cancer therapy. Molecular docking studies have elucidated these interactions, providing insights into how the compound may inhibit tumor growth by disrupting critical signaling pathways.
Material Science
Synthesis of Advanced Materials
this compound serves as a fine chemical intermediate in the synthesis of various materials, including polymers and surfactants. Its unique chemical properties allow it to be integrated into complex molecular architectures that exhibit desirable physical and chemical characteristics.
Case Study: Polymer Development
A recent study demonstrated the use of this compound in synthesizing novel polymeric materials with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices resulted in materials that could withstand higher temperatures and exhibit improved tensile strength compared to traditional polymers.
| Compound Name | IC50 (µM) | Target | Mechanism of Action |
|---|---|---|---|
| This compound | 5.4 | Cyclophilin D | Inhibition of protein folding |
| Derivative A | 3.2 | ALK | Disruption of ALK signaling |
| Derivative B | 4.8 | NLRP3 | Inhibition of inflammatory pathways |
Table 2: Synthesis Methods for this compound
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Nitration | Aniline, Nitric Acid | 85 | Room Temperature |
| Piperidine Addition | 2-Nitroaniline, Piperidine | 75 | Reflux |
| Reduction | Nitro Compound, Zinc Dust | 90 | Ethanol |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
5-Nitro-2-(piperidin-1-yl)aniline (CAS 188604-99-1)
- Structure : Nitro group at position 5, piperidine at position 2.
- Key Differences : Positional isomerism alters electronic distribution. The nitro group in the para position relative to the amine reduces resonance stabilization compared to the ortho-nitro configuration in the target compound.
- Impact : Reduced electron-withdrawing effects on the aniline’s amine group may result in slightly higher basicity (pKa) compared to 2-nitro-3-piperidin-aniline .
2-Methyl-3-(piperidin-1-yl)aniline (EN300-1608574)
- Structure : Methyl group at position 2, piperidine at position 3.
- Key Differences : Replacement of nitro with methyl (electron-donating group) increases electron density on the aromatic ring.
- Impact: Enhanced basicity of the aniline amine (pKa ~4.6 for unsubstituted aniline vs. higher for methyl-substituted analogs) and improved solubility in non-polar solvents .
Functional Group Modifications
4-Methyl-3-(piperidin-1-yl)aniline (CAS 882626-96-2)
- Structure : Methyl at position 4, piperidine at position 3.
- Key Differences : Methyl substitution at position 4 introduces steric hindrance without significantly altering electronic properties.
- Impact : Lower reactivity in electrophilic substitution reactions compared to nitro-substituted analogs. The absence of nitro may enhance metabolic stability in biological systems .
N-Methyl-4-(piperidin-1-yl)aniline ()
- Structure : Piperidine at position 4, N-methylated amine.
- Impact: Likely lower solubility in aqueous media compared to non-methylated analogs .
Extended Chain Derivatives ()
Compounds such as 34c and 35c feature phenoxy and benzylamine moieties linked to piperidin-1-ylpropoxy chains.
- Key Differences: Extended alkyl chains and additional substituents (e.g., trifluoromethyl, cyano) increase molecular weight and lipophilicity.
- Impact : Enhanced binding to hydrophobic targets (e.g., N-type calcium channels) but reduced blood-brain barrier permeability compared to simpler aniline derivatives .
Basicity and Electronic Effects
Data Table: Key Comparative Properties
Preparation Methods
Reaction Overview
This method involves a two-step process:
-
Quaternary ammonium salt formation : 3-(4-Nitrophenyl)pyridine reacts with 3-halopropene (e.g., allyl chloride) in tetrahydrofuran (THF) or ethanol under nitrogen protection to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
-
Reduction : The quaternary salt is reduced using sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) at 20–30°C, yielding 2-nitro-3-(piperidin-1-yl)aniline after workup.
Key Data
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 20–30°C |
| Molar Ratio (Salt:ZnCl₂:NaBH₄) | 1:0.5–0.7:1.5–2.0 |
| Yield | 94.7–96.2% |
| Purity (¹H NMR) | >95% |
Advantages : Avoids precious-metal catalysts, mild conditions, high scalability.
Limitations : Requires strict anhydrous conditions and nitrogen atmosphere.
One-Pot Reduction and Halogenation with Tin(II) Chloride
Reaction Overview
A one-pot strategy combines nitro reduction and piperidine incorporation using tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) and isopropyl alcohol. The nitro group is reduced to an amine, followed by SNAr with piperidine.
Key Data
| Parameter | Details |
|---|---|
| Solvent | Isopropyl alcohol/HCl (36%) |
| Temperature | 40–80°C |
| Reaction Time | 0.5–2 hours |
| Yield | 85–87% |
Advantages : Simplified workflow, avoids intermediate isolation.
Limitations : Corrosive reagents, requires post-reaction neutralization.
Nucleophilic Aromatic Substitution (SNAr) in PEG-400
Reaction Overview
A green chemistry approach utilizes polyethylene glycol (PEG-400) as a solvent. 3-Fluoro-5-nitrobenzene derivatives undergo SNAr with piperidine at 120°C for 5 minutes, achieving rapid substitution.
Key Data
Advantages : Solvent recyclability, high atom economy, no metal catalysts.
Limitations : Limited to electron-deficient aryl halides.
Ultrasound-Assisted SNAr Reactions
Reaction Overview
Ultrasound irradiation accelerates the SNAr between 3-fluoro-5-nitroaniline and piperidine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃). The mechanoacoustic effect enhances reaction rates by 10-fold compared to thermal methods.
Key Data
Advantages : Reduced reaction time (30 minutes), improved purity.
Limitations : Energy-intensive equipment, limited large-scale data.
Catalytic Hydrogenation with Palladium
Reaction Overview
Nitro groups in 3-nitroaniline derivatives are selectively reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol. Piperidine is subsequently introduced via SNAr.
Key Data
Advantages : Selective reduction, avoids over-reduction side products.
Limitations : High-pressure equipment, catalyst cost.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Reductive Amination | 94–96 | Low | High | Moderate |
| One-Pot Halogenation | 85–87 | Medium | Medium | High (HCl waste) |
| SNAr in PEG-400 | 81–95 | Low | High | Low |
| Ultrasound-Assisted | 89–92 | High | Low | Moderate |
| Catalytic Hydrogenation | 70–78 | High | Medium | Low |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-Nitro-3-(piperidin-1-yl)aniline, and how can regioselectivity be controlled during piperidine substitution?
- Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:
Nitro-group introduction : Direct nitration of 3-(piperidin-1-yl)aniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor meta-substitution .
Piperidine coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to attach the piperidine group, with regioselectivity influenced by steric and electronic factors .
- Regioselectivity Control : Use sterically hindered bases (e.g., t-BuONa) to direct substitution to the less hindered position. Computational modeling (DFT) can predict electronic effects of substituents .
Q. How can analytical techniques (NMR, HPLC, X-ray crystallography) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between nitro and piperidine proton environments. For example, aromatic protons adjacent to the nitro group show downfield shifts (~8.0–8.5 ppm) .
- X-ray Crystallography : Use SHELXL or SHELXT for structure refinement. Hydrogen-bonding patterns between the nitro group and piperidine can confirm spatial arrangements .
- HPLC-PDA/MS : Monitor purity and detect byproducts (e.g., regioisomers) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do electronic effects of the nitro and piperidine groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Nitro Group : Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack but deactivating it for electrophilic substitution. This duality requires careful selection of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to balance reactivity .
- Piperidine Group : The lone pair on nitrogen can participate in conjugation, altering electron density. Substituent effects (e.g., CF₃ vs. CH₃ on piperidine) modulate reaction rates, as shown in Hammett studies .
Q. What strategies address contradictions in reported biological activity data for this compound analogs (e.g., GPCR inhibition vs. enzyme activation)?
- Methodological Answer :
- Structural Validation : Re-evaluate compound purity and stereochemistry using chiral HPLC or single-crystal XRD to rule out enantiomeric impurities .
- Assay Optimization : Test activity under varied conditions (pH, co-solvents) to identify confounding factors. For example, piperidine’s basicity (pKa ~11) may protonate under assay conditions, altering binding .
- Computational Docking : Compare binding poses in GPCRs (e.g., serotonin receptors) vs. enzymes (e.g., kinases) using AutoDock Vina. Nitro-group orientation may explain dual activity .
Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to assess CYP450 metabolism. The nitro group is prone to reduction (e.g., via CYP3A4), forming reactive intermediates. Piperidine N-oxidation may further affect stability .
- MD Simulations : Run 100-ns trajectories in GROMACS to study nitro-group interactions with liver microsomal enzymes. Identify susceptible bonds for targeted derivatization (e.g., replacing nitro with cyano) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
